molecular formula C7H14ClNO2 B6224557 2-[1-(dimethylamino)cyclopropyl]acetic acid hydrochloride CAS No. 2763777-10-0

2-[1-(dimethylamino)cyclopropyl]acetic acid hydrochloride

Cat. No. B6224557
CAS RN: 2763777-10-0
M. Wt: 179.6
InChI Key:
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Description

2-[1-(Dimethylamino)cyclopropyl]acetic acid hydrochloride (DMCP-HCl) is an organic compound that is widely used in the laboratory for a variety of purposes. It is a white crystalline solid with a molecular weight of 200.6 g/mol and a melting point of 162-164 °C. The compound is soluble in water, alcohol, and ether and is used as a reagent in chemical synthesis and as an intermediate in the production of pharmaceuticals and other compounds.

Mechanism of Action

2-[1-(dimethylamino)cyclopropyl]acetic acid hydrochloride is a weak acid with a pKa of 6.4 and is capable of forming hydrogen bonds with amino acid residues in proteins. This allows it to bind to specific sites on proteins and modulate their activity. It has been shown to inhibit the activity of enzymes such as phosphatases and proteases, as well as to modify the activity of transcription factors.
Biochemical and Physiological Effects
2-[1-(dimethylamino)cyclopropyl]acetic acid hydrochloride has been shown to have a variety of effects on biochemical and physiological processes. It has been used in the study of various cellular processes, including cell signaling, gene expression, and metabolism. It has also been used to study the effects of environmental stress on organisms and to investigate the mechanism of action of drugs.

Advantages and Limitations for Lab Experiments

2-[1-(dimethylamino)cyclopropyl]acetic acid hydrochloride has several advantages as a reagent in laboratory experiments. It is relatively stable and easy to handle, and can be stored at room temperature. It is also soluble in a variety of solvents, including water, alcohol, and ether. However, it is not very soluble in organic solvents, and its solubility can be reduced by the presence of other compounds.

Future Directions

2-[1-(dimethylamino)cyclopropyl]acetic acid hydrochloride has a wide range of potential uses in scientific research. It has been used in the study of various cellular processes, and its ability to bind to specific sites on proteins makes it a useful tool for studying protein-ligand interactions. In addition, its ability to modulate enzyme activity and its potential use in the study of environmental stress make it a promising compound for further investigation. There is also potential for the use of 2-[1-(dimethylamino)cyclopropyl]acetic acid hydrochloride in the development of novel drugs, as well as in the study of gene expression and metabolism.

Synthesis Methods

2-[1-(dimethylamino)cyclopropyl]acetic acid hydrochloride can be synthesized from commercially available starting materials. The synthesis involves the reaction of cyclopropanecarboxylic acid, dimethylamine, and hydrochloric acid in an aqueous solution. The reaction is carried out at a temperature of 50-60 °C and a pH of 7-8. The product is then isolated and purified by crystallization.

Scientific Research Applications

2-[1-(dimethylamino)cyclopropyl]acetic acid hydrochloride is widely used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic molecules. It has also been used in the study of enzyme kinetics and as a catalyst in organic reactions. In addition, the compound has been used in the study of protein-ligand interactions and as a tool for studying the structure and function of proteins.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[1-(dimethylamino)cyclopropyl]acetic acid hydrochloride involves the reaction of cyclopropylmethylamine with chloroacetic acid followed by hydrolysis and acidification to obtain the final product.", "Starting Materials": [ "Cyclopropylmethylamine", "Chloroacetic acid", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Cyclopropylmethylamine is reacted with chloroacetic acid in the presence of sodium hydroxide to obtain 2-[1-(dimethylamino)cyclopropyl]acetic acid.", "Step 2: The product from step 1 is hydrolyzed with water to obtain 2-[1-(dimethylamino)cyclopropyl]acetic acid hydrochloride.", "Step 3: The hydrochloride salt is obtained by acidification of the product from step 2 with hydrochloric acid." ] }

CAS RN

2763777-10-0

Product Name

2-[1-(dimethylamino)cyclopropyl]acetic acid hydrochloride

Molecular Formula

C7H14ClNO2

Molecular Weight

179.6

Purity

95

Origin of Product

United States

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